molecular formula C9H8N2O B1589258 1-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone CAS No. 460053-62-7

1-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone

Cat. No.: B1589258
CAS No.: 460053-62-7
M. Wt: 160.17 g/mol
InChI Key: YDIDFHMKZOAPOL-UHFFFAOYSA-N
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Description

Significance of the Pyrrolo[3,2-b]pyridine Scaffold in Chemical Biology and Medicinal Chemistry

The structural resemblance of the 1H-pyrrolo[3,2-b]pyridine core to endogenous purines allows its derivatives to function as effective kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cellular signaling, and their dysregulation is often implicated in diseases such as cancer. Consequently, the development of kinase inhibitors is a major focus of modern drug discovery. The pyrrolopyridine scaffold has been successfully incorporated into drugs approved for cancer therapy. mdpi.com

The versatility of this scaffold allows for chemical modifications at various positions, leading to a wide array of derivatives with distinct biological profiles. These derivatives have been investigated for various therapeutic applications, including their potential as anticancer, anti-inflammatory, and antimicrobial agents. mdpi.com For instance, certain derivatives of the isomeric pyrrolo[3,2-c]pyridine have shown inhibitory effects against FMS kinase, making them promising candidates for the development of anti-arthritic and anticancer drugs. mdpi.com

Research Landscape of 1-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone and its Analogues

While the broader 1H-pyrrolo[3,2-b]pyridine class has garnered considerable attention, dedicated research focusing solely on this compound is limited. However, the study of structurally similar analogues, particularly those with substitutions at the 3-position, provides valuable insights into its potential.

A notable area of investigation involves 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives as inhibitors of Acetyl-CoA Carboxylase 1 (ACC1). nih.gov ACC1 is an enzyme critical for fatty acid synthesis, a pathway often upregulated in cancer cells to support rapid proliferation. A study detailing the structure-activity relationship (SAR) of these carboxamide derivatives revealed that modifications to the 1H-pyrrolo[3,2-b]pyridine core could yield potent and orally bioavailable ACC1 inhibitors. nih.gov

The research identified a 1-isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as a promising lead compound. nih.gov This derivative demonstrated potent ACC1 inhibition and significant cellular potency. nih.gov Furthermore, oral administration of this compound led to a marked reduction in the concentration of malonyl-CoA, the product of the ACC1-catalyzed reaction, in xenograft tumors in mice. nih.gov

Although this compound features an ethanone (B97240) group instead of a carboxamide at the 3-position, the findings from the ACC1 inhibitor studies suggest that this position is a key site for modulating biological activity. The ethanone moiety could serve as a valuable synthon for the elaboration into more complex structures, potentially leading to the discovery of novel therapeutic agents.

Compound DerivativeTargetKey Findings
1-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamideACC1Identified as a potent ACC1 inhibitor, but with physicochemical and pharmacokinetic issues. nih.gov
1-Isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamideACC1Showed potent ACC1 inhibition, good cellular potency, and favorable bioavailability. Significantly reduced malonyl-CoA levels in tumors. nih.gov

Contemporary Research Directions and Challenges

The exploration of this compound and its analogues is shaped by both promising opportunities and significant challenges. A primary hurdle lies in the synthesis of these compounds, particularly the selective functionalization of the pyridine (B92270) ring at the C3 position. This position is inherently less reactive compared to the C2 and C4 positions, making the introduction of substituents like the acetyl group of the titular compound a non-trivial synthetic task.

Current research is focused on developing novel synthetic methodologies to overcome these challenges and to facilitate the creation of diverse libraries of 1H-pyrrolo[3,2-b]pyridine derivatives for biological screening. The development of more efficient and regioselective C-H functionalization reactions is a particularly active area of investigation.

A major research direction is the continued exploration of these compounds as kinase inhibitors. nih.govrsc.orgnih.gov The scaffold's proven success in this area makes it a fertile ground for discovering new agents targeting kinases implicated in various diseases. The ethanone group of this compound can be chemically modified to generate a range of pharmacophores designed to interact with the ATP-binding site of different kinases.

The limited body of research specifically on this compound represents both a challenge and an opportunity. While the lack of data makes it difficult to predict its precise biological properties, it also signifies an unexplored area of chemical space with the potential for novel discoveries. Future research efforts will likely focus on the synthesis of this compound and its analogues, followed by comprehensive biological evaluation to uncover their therapeutic potential.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-6(12)7-5-11-8-3-2-4-10-9(7)8/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDIDFHMKZOAPOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CNC2=C1N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90454937
Record name 1-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90454937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

460053-62-7
Record name 1-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90454937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Medicinal Chemistry and Pharmacological Investigations of 1 1h Pyrrolo 3,2 B Pyridin 3 Yl Ethanone Derivatives

Rational Drug Design Principles and Scaffold Exploration

The 1H-pyrrolo[3,2-b]pyridine scaffold is a key building block in modern drug discovery due to its favorable characteristics, such as low molecular mass and high ligand efficiency. nih.gov Medicinal chemists employ several rational drug design strategies to explore and optimize derivatives of this core structure. These strategies include:

Scaffold Hopping and Molecular Hybridization: This involves replacing a core molecular structure with a related one (scaffold hopping) or combining pharmacophoric elements from different bioactive molecules (molecular hybridization) to create new compounds with improved activity or properties. mdpi.com For instance, fragments of known drugs can be merged with the pyrrolopyridine nucleus to develop novel kinase inhibitors. mdpi.com

Structure-Based and Ligand-Based Design: Computational techniques are integral to the design process. Three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling helps to identify the key structural features required for biological activity. rawdatalibrary.net Molecular docking studies predict how a ligand might bind to a protein's active site, guiding the synthesis of more potent and selective molecules. nih.gov

Conformational Constraint: By introducing rigid structural elements, chemists can "lock" a molecule into its bioactive conformation. This strategy has been effectively used with related pyrrolopyridine isomers to enhance their interaction with biological targets like tubulin. nih.gov The goal is to reduce conformational flexibility, which can improve binding affinity and selectivity.

These principles allow for the systematic modification of the 1H-pyrrolo[3,2-b]pyridine scaffold to fine-tune its pharmacological profile for specific therapeutic applications.

Identification and Validation of Biological Targets for Pyrrolo[3,2-b]pyridine Analogues

Derivatives of the 1H-pyrrolo[3,2-b]pyridine scaffold and its isomers have been investigated as modulators of several important biological targets implicated in a variety of diseases, from neurological disorders to cancer.

A series of compounds featuring the 1H-pyrrolo[3,2-b]pyridine core have been identified as selective negative allosteric modulators (NAMs) of the GluN2B subunit of the NMDA receptor. nih.govnih.gov Overactivation of NMDA receptors can lead to excitotoxicity, a process involved in various neurological conditions. nih.gov The development of GluN2B-selective NAMs is therefore a promising therapeutic strategy.

Lead optimization efforts focused on enhancing brain penetration while minimizing off-target effects like cytochrome P450 inhibition and hERG channel binding. nih.gov These studies led to the identification of several potent compounds that demonstrated significant target engagement in preclinical models. nih.govnih.gov For example, after an oral dose of 10 mg/kg in rats, compounds 9 , 25 , 30 , and 34 all achieved greater than 75% receptor occupancy in the brain. nih.gov Compound 9 was found to have a receptor occupancy ED50 of 2.0 mg/kg. nih.gov

Table 1: In Vitro Potency and In Vivo Receptor Occupancy of 1H-pyrrolo[3,2-b]pyridine GluN2B NAMs. nih.govnih.gov
CompoundStructureHuman GluN2B IC₅₀ (nM)Rat Brain Receptor Occupancy (% @ 10 mg/kg)
9R = N(CH₃)₂1480%
25R = 2-oxa-6-azaspiro[3.3]heptan-6-yl1576%
30R = (R)-3-fluoro-pyrrolidin-1-yl1488%
34R = azetidin-1-yl34100%

Abnormal activation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a known driver in the progression of several cancers, making FGFRs an important therapeutic target. nih.gov While direct studies on 1-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone derivatives as FGFR inhibitors are limited, extensive research on the closely related 1H-pyrrolo[2,3-b]pyridine isomer has yielded potent inhibitors. nih.govrsc.org

Optimization of a hit compound from this series led to the discovery of compound 4h , which demonstrated potent, pan-FGFR inhibitory activity. nih.gov This compound showed high ligand efficiency and significantly inhibited the proliferation, migration, and invasion of breast cancer cells in vitro. nih.gov Such findings suggest that the broader pyrrolopyridine scaffold is a viable starting point for developing FGFR inhibitors.

Table 2: FGFR Inhibitory Activity of a 1H-pyrrolo[2,3-b]pyridine Derivative. nih.gov
CompoundFGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)FGFR4 IC₅₀ (nM)
4h7925712

Retinoic acid receptor-related orphan receptor C2 (RORC2 or RORγt) is a key regulator of T-helper 17 (Th17) cells, which produce the pro-inflammatory cytokine IL-17A. nih.gov As such, RORC2 is a high-value target for treating autoimmune diseases like psoriasis. nih.gov Research in this area has led to the discovery of potent and selective RORC2 inverse agonists based on the 1H-pyrrolo[2,3-b]pyridine scaffold. nih.govguidetomalariapharmacology.org One such compound, a 3-cyano-N-(pyrrolo[2,3-b]pyridin-5-yl)benzamide derivative, was identified as an orally active inverse agonist of RORC2. guidetomalariapharmacology.org This highlights the potential of the pyrrolopyridine core in the design of modulators for nuclear hormone receptors.

The versatility of the pyrrolopyridine scaffold is evident from its exploration against a wide array of other biological targets.

Acetyl-CoA Carboxylase 1 (ACC1) Inhibitors: In a study directly involving the 1H-pyrrolo[3,2-b]pyridine core, derivatives were designed as inhibitors of ACC1. nih.gov ACC is a critical enzyme in fatty acid synthesis, a pathway often upregulated in cancer cells. This effort led to the discovery of compound 1k , a 1-isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative, which showed potent ACC1 inhibition, favorable cellular potency, and oral bioavailability in mice. nih.gov

FMS Kinase Inhibitors: The related 1H-pyrrolo[3,2-c]pyridine scaffold has been used to develop potent inhibitors of FMS kinase, a target implicated in cancer and inflammatory disorders. nih.gov

Tubulin Polymerization Inhibitors: Derivatives of 1H-pyrrolo[3,2-c]pyridine have been designed as inhibitors of tubulin polymerization, showing potent anticancer activities by arresting the cell cycle in the G2/M phase. nih.gov

Antimicrobial Agents: The 1H-pyrrolo[3,2-b]pyridine scaffold itself has been noted for its activity against resistant strains of E. coli, indicating potential applications in developing new antibacterial agents. nih.govmdpi.com

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses

Systematic SAR and SPR analyses are crucial for optimizing lead compounds into viable drug candidates. Studies on 1H-pyrrolo[3,2-b]pyridine derivatives have provided key insights into how structural modifications influence biological activity and pharmacokinetic properties.

In the development of ACC1 inhibitors , initial SAR studies on the 1H-pyrrolo[3,2-b]pyridine-3-carboxamide scaffold highlighted the importance of a hydrogen bond donor (HBD) and a hydrogen bond acceptor (HBA) for potent inhibition. nih.gov While an early lead (1c ) was potent, it suffered from poor physicochemical and pharmacokinetic properties. nih.gov By modifying the core scaffold, specifically by substituting the N1-methyl group with an isopropyl group, researchers developed compound 1k , which retained potent ACC1 inhibition while demonstrating significantly improved oral bioavailability. nih.gov This shows how subtle changes to the core scaffold can dramatically improve the structure-property relationship, leading to a more viable drug candidate.

Correlating Structural Modifications with In Vitro Potency and Affinity

The structure-activity relationship (SAR) of derivatives based on the pyrrolopyridine core is a central theme in their development. Initial SAR studies on related 1H-pyrrolo[3,2-b]pyridine-3-carboxamide scaffolds identified the crucial role of hydrogen bond donors (HBD) and acceptors (HBA) in determining the inhibitory potency against targets like Acetyl-CoA carboxylase (ACC). nih.gov

Further investigations into different isomers, such as the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core, have provided valuable insights. In the development of Focal Adhesion Kinase (FAK) inhibitors, a fragment-based growing approach was used to add essential pharmacophores to the bicyclic scaffold, leading to compounds with submicromolar cellular FAK inhibition. nih.gov The combination and placement of substituents on the core structure were found to have a significant impact on the compound's potency. nih.gov

Similarly, a series of 1H-pyrrolo[2,3-b]pyridine derivatives were designed as inhibitors of Fibroblast Growth Factor Receptor (FGFR). rsc.org Systematic modification of the scaffold led to the identification of compounds with high potency. For instance, compound 4h from this series demonstrated significant inhibitory activity against FGFR1, FGFR2, and FGFR3. rsc.org Another study on nortopsentin analogues, which incorporated a 7-azaindole (B17877) moiety, found that specific derivatives (3d and 3k ) exhibited potent antiproliferative effects against a wide panel of human tumor cell lines, with GI50 values reaching the nanomolar range for the most sensitive lines. nih.gov

Table 1: In Vitro Potency of Selected Pyrrolopyridine Derivatives This table is interactive. Click on headers to sort.

Compound Target Potency (IC50 / GI50) Cell Line(s) Source
1c ACC1 Potent (specific value not stated) - nih.gov
1k ACC1 Potent (specific value not stated) HCT-116 nih.gov
4h FGFR1 7 nM - rsc.org
4h FGFR2 9 nM - rsc.org
4h FGFR3 25 nM - rsc.org
3d Tubulin 1.69 µM HepG2 nih.gov
3k Tubulin 0.21 µM HepG2 nih.gov
10t Tubulin 0.12 µM HeLa nih.gov

Design Strategies for Enhanced Selectivity over Off-Target Receptors and Enzymes (e.g., hERG, cytochrome P450 inhibition)

A critical aspect of drug design is ensuring selectivity for the intended target to minimize off-target effects. For pyrrolopyridine derivatives, this involves strategic modifications to avoid interactions with enzymes like cytochrome P450 (CYP450) and cardiac ion channels such as hERG.

In the development of FAK inhibitors, it was observed that both the nature of the core bicyclic template and the specific substitution patterns significantly influence selectivity. nih.gov This highlights a key strategy: modulating the core scaffold itself, in addition to peripheral functional groups, can steer the molecule away from off-target interactions.

A clear example of achieving selectivity among related targets is demonstrated by the FGFR inhibitor 4h . This compound showed high potency against FGFR1, FGFR2, and FGFR3 (IC50 values of 7, 9, and 25 nM, respectively), but was significantly less active against FGFR4 (IC50 of 712 nM). rsc.org This differential activity suggests that subtle structural features of the inhibitor can be exploited to achieve selectivity even within a kinase subfamily.

Conversely, a lack of selectivity can hinder development. For example, a potent kinase inhibitor, compound 2 , was found to interact with and inhibit CYP450 enzymes, a liability that could lead to drug-drug interactions and altered pharmacokinetics. nih.gov This underscores the importance of early-stage screening for CYP450 inhibition and designing derivatives that minimize such interactions, often by modifying lipophilic regions or sites susceptible to metabolic transformation.

Optimization of Drug-like Properties: Solubility, Permeability, and Metabolic Stability

Beyond potency and selectivity, a successful drug candidate must possess favorable "drug-like" properties, including adequate solubility, permeability across biological membranes, and stability against metabolic degradation. The pyrrolopyridine scaffold has proven amenable to optimization in this regard.

A notable case study involves the development of ACC1 inhibitors based on a 1H-pyrrolo[3,2-b]pyridine-3-carboxamide scaffold. nih.gov An initial potent inhibitor, compound 1c , suffered from poor physicochemical and pharmacokinetic (PK) properties. nih.gov Through systematic investigation of the pyrrolopyridine core, researchers were able to address these liabilities. This led to the discovery of compound 1k , a novel derivative with not only potent ACC1 inhibition but also sufficient cellular potency and favorable bioavailability in mouse PK studies. nih.gov

Lead Optimization and Preclinical Candidate Generation

The transition from a lead compound to a preclinical candidate requires rigorous optimization of multiple parameters simultaneously, including efficacy, safety, and pharmacokinetic properties.

Strategies for Improving Central Nervous System (CNS) Penetration and Exposure

For diseases affecting the central nervous system, the ability of a drug to cross the blood-brain barrier (BBB) is paramount. Many potent protein kinase inhibitors, however, possess physicochemical properties—such as high molecular weight and large polar surface area—that are not conducive to BBB penetration. nih.gov

A successful strategy for overcoming this challenge was demonstrated in the discovery of a brain-penetrant inhibitor of Mixed Lineage Kinase 3 (MLK3) for potential use in treating HIV-associated neurocognitive disorders (HAND). nih.gov The research team identified compound 1 , which exhibited significant CNS penetration. In contrast, a very closely related analog, compound 13 , which had similar MLK3 potency, showed markedly lower brain levels when administered to mice, with brain-to-plasma ratios ranging from just 0.04 to 0.13. nih.gov This comparison underscores how minor structural modifications can have a profound impact on CNS exposure. The goal was to identify a potent inhibitor with improved pharmacokinetics and significant brain penetration, moving away from initial hits that had poor in silico predictions for CNS penetration and potential interactions with liver enzymes that could further limit brain exposure. nih.gov

Table 2: Comparative CNS Penetration of MLK3 Inhibitor Analogs

Compound Key Feature CNS Penetration (B/P Ratio) Source
Compound 1 Optimized for CNS exposure Significant nih.gov
Compound 13 Direct control analog 0.04 - 0.13 nih.gov
Compound 2 High MW, large PSA Predicted to be poor nih.gov

Addressing Metabolic Liabilities and Adduct Formation (e.g., Glutathione (GSH) adducts)

During lead optimization, it is crucial to identify and mitigate potential metabolic liabilities. One significant concern is the formation of reactive metabolites that can covalently bind to cellular macromolecules. Glutathione (GSH), a tripeptide thiol present at high concentrations in cells, plays a key role in detoxifying such reactive intermediates by forming GSH adducts. nih.govnih.gov This process is often facilitated by glutathione-S-transferases (GSTs). nih.gov

The formation of GSH adducts is generally a detoxification pathway, and the resulting conjugates are typically exported from the cell. nih.gov However, the generation of the initial reactive electrophile can be a sign of bioactivation, which may lead to toxicity. Therefore, monitoring for the formation of GSH adducts is a standard component of preclinical safety assessment. While specific studies on GSH adduct formation for this compound derivatives are not extensively detailed in the cited literature, it is a critical consideration for this chemical class. The pyrrolopyridine ring system, like many nitrogen-containing heterocycles, can be susceptible to oxidative metabolism, potentially generating electrophilic intermediates that can be trapped by GSH. nih.gov Addressing this liability involves designing molecules that are less prone to bioactivation, for example, by blocking sites of metabolism through the introduction of stable groups like fluorine, or by altering the electronic properties of the ring system to disfavor the formation of reactive species.

Biological Activities and Pharmacodynamic Profiling of 1 1h Pyrrolo 3,2 B Pyridin 3 Yl Ethanone Analogues

In Vitro Pharmacological Characterization

In vitro studies are fundamental to elucidating the mechanism of action of novel chemical entities. For analogues of 1-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone, a variety of assays have been employed to characterize their pharmacological profiles at the molecular and cellular levels.

The affinity of a compound for its target receptor is a key determinant of its potency. For a series of selective GluN2B negative allosteric modulators (NAMs) featuring a 1H-pyrrolo[3,2-b]pyridine core, good in vitro potency was demonstrated, which guided their selection for further preclinical evaluation. nih.govacs.org

In a different study, researchers developing inhibitors for the PB2 subunit of the influenza RNA polymerase, which is essential for viral replication, used surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to measure binding affinity. nih.gov A lead compound from a series based on a 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one skeleton, compound 12b, showed strong binding to the PB2 protein. nih.gov

Table 1: Binding Affinity of Compound 12b to PB2 Protein nih.gov
Assay MethodBinding Affinity (KD)
Surface Plasmon Resonance (SPR)0.11 μM
Isothermal Titration Calorimetry (ITC)0.19 μM

These binding assays are critical for confirming direct interaction with the intended molecular target and quantifying the strength of that interaction.

Following the confirmation of target binding, cell-based functional assays are used to determine a compound's effect on cellular signaling pathways. These assays measure the physiological response of cells to the compound, indicating whether it acts as an agonist, antagonist, or modulator. For instance, calcium mobilization assays are frequently used to study G-protein coupled receptors and ion channels by measuring changes in intracellular calcium concentration following compound application.

In the context of antiviral drug discovery, a key functional assay measures a compound's ability to inhibit viral replication in a cellular context. For the PB2 inhibitor, compound 12b, antiviral activity was assessed, revealing an EC₅₀ value of 1.025 μM, which demonstrates its functional efficacy in a cell-based system. nih.gov

Given that many signaling pathways targeted by pyrrolopyridine derivatives are implicated in cancer, these compounds are often evaluated for their effects on cancer cell behavior.

Proliferation and Apoptosis: A series of 1H-pyrrolo[3,2-c]pyridine derivatives were designed as inhibitors of the colchicine-binding site on tubulin. nih.gov The most potent of these, compound 10t, displayed significant antiproliferative activity against three human cancer cell lines. nih.gov Further investigation revealed that compound 10t induced G2/M phase cell cycle arrest and promoted apoptosis. nih.gov Similarly, a 1H-pyrrolo[2,3-b]pyridine derivative, compound 4h, was found to inhibit the proliferation of 4T1 breast cancer cells and induce apoptosis. rsc.org The cytotoxic concentration (CC₅₀) for the PB2 inhibitor, compound 12b, was found to be greater than 100 μM, indicating low general cytotoxicity. nih.gov

Table 2: Antiproliferative Activity (IC₅₀) of Compound 10t Against Human Cancer Cell Lines nih.gov
Cell LineCancer TypeIC₅₀ Range (μM)
HeLaCervical Cancer0.12 - 0.21
SGC-7901Gastric Cancer
MCF-7Breast Cancer

Migration and Invasion: The metastatic potential of cancer is linked to the ability of tumor cells to migrate and invade surrounding tissues. The 1H-pyrrolo[2,3-b]pyridine derivative 4h was shown to significantly inhibit both the migration and invasion of 4T1 cells. rsc.org The ability to block these processes is a highly desirable characteristic for an anticancer agent. The phosphatase of regenerating liver-3 (PRL-3) is known to promote cell motility and invasion, and inhibitors of this enzyme can block these effects. nih.govnih.gov

Many pyrrolopyridine analogues are designed as enzyme inhibitors. Profiling their activity against specific enzymes is a cornerstone of their pharmacological characterization.

Kinase Inhibition: The abnormal activation of fibroblast growth factor receptor (FGFR) signaling is a driver in various cancers. A series of 1H-pyrrolo[2,3-b]pyridine derivatives were developed as potent FGFR inhibitors. rsc.org Compound 4h from this series showed potent inhibitory activity against several FGFR isoforms. rsc.org In another study, a 1H-pyrrolo[3,2-c]pyridine derivative, KIST101029, was found to inhibit the phosphorylation of kinases in the MAPK (MEK, JNK) and mTOR signaling pathways. nih.gov

Table 3: FGFR Inhibitory Activity (IC₅₀) of Compound 4h rsc.org
EnzymeIC₅₀ (nM)
FGFR17
FGFR29
FGFR325
FGFR4712

Other Enzymes: Analogues have been developed to target other enzyme classes. A derivative of 1H-pyrrolo[3,2-b]pyridine-3-carboxamide was identified as a potent inhibitor of Acetyl-CoA Carboxylase 1 (ACC1), an enzyme involved in fatty acid synthesis. nih.gov Furthermore, 1H-pyrrolo[3,2-c]pyridine derivatives have been shown to function as colchicine-binding site inhibitors, thereby disrupting tubulin polymerization. nih.gov Another analogue was identified as an inhibitor of the influenza virus PB2 protein, a subunit of the viral RNA-dependent RNA polymerase. nih.gov

In Vivo Preclinical Evaluation

Following promising in vitro results, lead compounds are advanced to in vivo studies in animal models to assess their pharmacodynamics and efficacy in a whole-organism context.

A critical step in preclinical evaluation is to confirm that the drug can reach its target in the body at sufficient concentrations to exert a therapeutic effect. This is known as target engagement.

For the 1H-pyrrolo[3,2-b]pyridine-based GluN2B NAMs, four compounds were assessed in vivo to determine their target engagement in rats. acs.org All four achieved greater than 75% receptor occupancy after administration. acs.org A dose-response experiment was conducted for one of these, compound 9, which established an ED₅₀ (the dose required to achieve 50% of the maximum effect, in this case, receptor occupancy) of 2.0 mg/kg. nih.govacs.org

In a different model, a 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative developed as an ACC1 inhibitor was evaluated for in vivo pharmacodynamics. nih.gov Oral administration of this compound, 1k, to mice with HCT-116 xenograft tumors significantly reduced the concentration of malonyl-CoA, the product of the ACC1 enzyme, within the tumors. nih.gov This result provides clear evidence of in vivo target engagement and functional enzymatic inhibition in a disease-relevant tissue. nih.gov

Efficacy Studies in Disease-Relevant Animal Models (e.g., neurological, oncological, inflammatory models)

Analogues of this compound, belonging to the broader class of pyrrolopyridine derivatives, have been evaluated in various animal models to determine their efficacy in neurological, oncological, and inflammatory conditions.

Neurological Models

Research into new derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione has demonstrated potential analgesic and sedative activities. nih.gov In studies using mouse models, these compounds were assessed for analgesic properties through the "hot plate" and "writhing" tests. nih.gov The writhing test, which induces a chemically-induced pain response, showed that all tested imides were more active than acetylsalicylic acid. nih.gov Two compounds, in particular, exhibited analgesic activity comparable to morphine. nih.gov Furthermore, these derivatives were found to significantly inhibit locomotor activity in mice, with some also prolonging the duration of thiopental-induced sleep, suggesting sedative effects. nih.gov

Oncological Models

In the context of oncology, a novel 1-isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative, compound 1k, was identified as a potent inhibitor of Acetyl-CoA Carboxylase 1 (ACC1). nih.gov The efficacy of this compound was tested in an in vivo pharmacodynamics study involving HCT-116 xenograft tumors in mice. nih.gov Oral administration of compound 1k resulted in a significant reduction in the concentration of malonyl-CoA within the tumors, demonstrating target engagement and potential anti-cancer activity in a relevant animal model. nih.gov

Inflammatory Models

The anti-inflammatory potential of various pyrrolopyridine analogues has been extensively studied using the carrageenan-induced paw edema model in rats, a standard method for evaluating acute inflammation. nih.govsemanticscholar.org

One study on novel 1,3,4-oxadiazole (B1194373) derivatives of pyrrolo[3,4-d]pyridazinone found that pretreatment with compounds 10b and 13b reduced paw edema. semanticscholar.org The maximum inhibitory effect was observed 3 hours after carrageenan administration. semanticscholar.org Another research effort synthesized new pyrrole (B145914) and pyrrolo[2,3-d]pyrimidine derivatives and tested their in vivo anti-inflammatory activity, with several compounds showing activity comparable to ibuprofen. researchgate.net

In a different model relevant to chronic inflammatory disease, a derivative of pyrrolo[2,1-c] semanticscholar.orgnih.govbenzodiazepine-3,11-dione (PBD), compound H10, was evaluated for its efficacy in a mouse model of bleomycin-induced idiopathic pulmonary fibrosis (IPF). nih.gov The study confirmed that the compound was effective in this model, highlighting its potential for treating progressive fibrotic lung disease. nih.gov

Table 1: Summary of In Vivo Efficacy Studies of this compound Analogues

Compound Class Disease Model Animal Model Key Efficacy Findings Reference(s)
1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Pain/Sedation Mouse Showed significant analgesic activity in hot-plate and writhing tests; inhibited locomotor activity. nih.gov
1-isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide (1k) Oncology Mouse (HCT-116 xenograft) Significantly reduced malonyl-CoA concentration in tumors. nih.gov
Pyrrolo[3,4-d]pyridazinone derivatives (10b, 13b) Acute Inflammation Rat (carrageenan-induced paw edema) Reduced paw edema, with maximum inhibition at 3 hours. semanticscholar.org
Pyrrolo[2,3-d]pyrimidine derivatives Acute Inflammation Not specified Active compared to ibuprofen. researchgate.net
Pyrrolo[2,1-c] semanticscholar.orgnih.govbenzodiazepine-3,11-dione (H10) Pulmonary Fibrosis Mouse (bleomycin-induced) Demonstrated efficacy in inhibiting the pulmonary fibrosis phenotype. nih.gov

Pharmacodynamic Biomarker Identification and Quantification

Pharmacodynamic (PD) biomarkers are crucial for demonstrating that a compound is engaging its intended target and eliciting a biological response. For analogues of this compound, several such biomarkers have been identified and quantified in vivo.

In oncological studies, the mechanism of action for a novel 1-isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative (1k) is the inhibition of ACC1. nih.gov The direct downstream product of ACC1 activity is malonyl-CoA. Consequently, the concentration of malonyl-CoA in tumor tissue serves as a direct PD biomarker. Studies confirmed that oral administration of compound 1k led to a significant and measurable reduction of malonyl-CoA in HCT-116 xenograft tumors. nih.gov

In the context of inflammation, studies on pyrrolo[3,4-d]pyridazinone derivatives in a rat paw edema model quantified several key inflammatory mediators. semanticscholar.org The levels of prostaglandin (B15479496) E2 (PGE2) and tumor necrosis factor-α (TNF-α) in paw tissue were measured, and the compounds were found to counteract the carrageenan-induced increase in these pro-inflammatory cytokines. semanticscholar.org Additionally, myeloperoxidase (MPO) levels, an indicator of neutrophil infiltration into inflamed tissue, were also reduced by the treatment. semanticscholar.org

For a pyrrolo[2,1-c] semanticscholar.orgnih.govbenzodiazepine derivative investigated for idiopathic pulmonary fibrosis, the target was identified as histone deacetylase 6 (HDAC6). nih.gov Aberrant HDAC6 activity is associated with the disease, making the modulation of HDAC6 or its downstream substrates a key pharmacodynamic indicator. nih.gov

Table 2: Identified Pharmacodynamic Biomarkers for this compound Analogues

Compound Class Disease Area Biomarker Analytical Method Finding Reference(s)
1-isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide (1k) Oncology Malonyl-CoA Not specified Concentration significantly reduced in xenograft tumors post-administration. nih.gov
Pyrrolo[3,4-d]pyridazinone derivatives Inflammation Prostaglandin E2 (PGE2) Not specified Counteracted the induced increase in paw tissue. semanticscholar.org
Pyrrolo[3,4-d]pyridazinone derivatives Inflammation Tumor Necrosis Factor-α (TNF-α) Not specified Counteracted the induced increase in paw tissue. semanticscholar.org
Pyrrolo[3,4-d]pyridazinone derivatives Inflammation Myeloperoxidase (MPO) Not specified Reduced levels, indicating decreased inflammatory cell influx. semanticscholar.org
Pyrrolo[2,1-c] semanticscholar.orgnih.govbenzodiazepine-3,11-dione (H10) Pulmonary Fibrosis HDAC6 Activity Not specified Compound is a selective HDAC6 inhibitor, linking target engagement to efficacy. nih.gov

In Vivo Metabolic Profiling and Clearance Studies

The in vivo metabolic fate and clearance of pyrrolopyridine analogues are critical determinants of their potential as therapeutic agents. Pharmacokinetic (PK) studies provide insights into these characteristics.

A mouse cassette dosing PK study was conducted for the ACC1 inhibitor, 1-isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide (1k). nih.gov The results indicated that the compound possessed favorable bioavailability, suggesting it is well-absorbed and stable enough to reach systemic circulation after oral administration. nih.gov

In contrast, a different analogue, 7-amino-2-(3-chlorobenzyl)-4-methyl-6-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-pyrrolo[3,4-c]pyridine-1,3-dione, when evaluated in a mouse PK study, demonstrated low plasma exposure and high clearance. nih.gov This profile suggests rapid metabolism and/or elimination from the body. nih.gov

For the HDAC6 inhibitor H10, developed for idiopathic pulmonary fibrosis, metabolic stability was a key parameter assessed during its development. nih.gov The compound was reported to have satisfactory metabolic stability, which is a prerequisite for maintaining therapeutic concentrations in vivo. nih.gov

Table 3: Summary of In Vivo Metabolic and Clearance Data for this compound Analogues

Compound Study Type Animal Model Key Findings Reference(s)
1-isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide (1k) Cassette Dosing PK Mouse Displayed favorable oral bioavailability. nih.gov
7-amino-2-(3-chlorobenzyl)-4-methyl-6-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-pyrrolo[3,4-c]pyridine-1,3-dione Pharmacokinetic Study Mouse Showed low plasma exposure and high clearance. nih.gov
Pyrrolo[2,1-c] semanticscholar.orgnih.govbenzodiazepine-3,11-dione (H10) Metabolic Stability Not specified Reported to have satisfactory metabolic stability. nih.gov

Future Directions and Emerging Research Perspectives

Development of Novel Therapeutic Applications for 1H-Pyrrolo[3,2-b]pyridine Scaffold

The versatility of the 1H-pyrrolo[3,2-b]pyridine scaffold has led to its investigation in a wide array of therapeutic contexts, targeting a diverse set of proteins implicated in human diseases. The core structure serves as a robust platform for modification, allowing chemists to fine-tune the pharmacological properties of its derivatives to achieve high potency and selectivity for specific biological targets.

Initial research has identified derivatives of the 1H-pyrrolo[3,2-b]pyridine scaffold as promising agents in oncology. For instance, a novel 1-isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative has been developed as a potent and orally available Acetyl-CoA Carboxylase 1 (ACC1) inhibitor. nih.gov ACC1 is a key enzyme in fatty acid synthesis, a pathway often upregulated in cancer cells. Oral administration of this compound significantly reduced malonyl-CoA levels in HCT-116 xenograft tumors, highlighting its potential as a therapeutic agent for cancer and other diseases related to fatty acid metabolism. nih.gov Beyond metabolic targets, other derivatives have been explored as inhibitors of key signaling molecules in cancer. The related 1H-pyrrolo[2,3-b]pyridine scaffold has yielded potent inhibitors for Traf2 and Nck-interacting kinase (TNIK), Cyclin-Dependent Kinase 8 (CDK8), and Fibroblast Growth Factor Receptors (FGFRs), all of which are crucial in the progression of various cancers, including colorectal and breast cancer. nih.govacs.orgrsc.orgimist.ma

The scaffold's utility extends to the central nervous system (CNS). Researchers have disclosed a series of 1H-pyrrolo[3,2-b]pyridine derivatives as selective GluN2B negative allosteric modulators. acs.org The GluN2B subunit of the NMDA receptor is implicated in various neurological and psychiatric disorders. Lead optimization efforts for these compounds have focused on improving brain penetration and reducing off-target effects, such as cytochrome P450 inhibition. acs.org Furthermore, the related 1H-pyrrolo[2,3-b]pyridine scaffold has been used to develop potent and selective inhibitors of Janus Kinase 3 (JAK3), a key target for immunomodulatory drugs used in treating autoimmune diseases and organ transplant rejection. jst.go.jp

Table 1: Investigated Therapeutic Targets for the 1H-Pyrrolo[3,2-b]pyridine Scaffold and its Isomers

Scaffold Derivative Type Therapeutic Target Potential Indication
1H-Pyrrolo[3,2-b]pyridine Carboxamide Acetyl-CoA Carboxylase 1 (ACC1) Cancer, Fatty Acid-Related Diseases nih.gov
1H-Pyrrolo[3,2-b]pyridine Not Specified GluN2B Subunit of NMDA Receptor Neurological and Psychiatric Disorders acs.org
1H-Pyrrolo[2,3-b]pyridine Not Specified Traf2 and Nck-interacting kinase (TNIK) Colorectal Cancer nih.govimist.ma
1H-Pyrrolo[2,3-b]pyridine Propenamide Cyclin-Dependent Kinase 8 (CDK8) Colorectal Cancer acs.org
1H-Pyrrolo[2,3-b]pyridine Not Specified Fibroblast Growth Factor Receptors (FGFRs) Cancer rsc.orgnih.gov
1H-Pyrrolo[2,3-b]pyridine Carboxamide Janus Kinase 3 (JAK3) Immune Diseases, Organ Transplant Rejection jst.go.jp
1H-Pyrrolo[3,2-c]pyridine Diarylureas/Diarylamides FMS Kinase (CSF-1R) Cancer, Inflammatory Disorders nih.gov
1H-Pyrrolo[3,2-c]pyridine Not Specified Colchicine-Binding Site (Tubulin) Cancer nih.govtandfonline.comsemanticscholar.org

Integration of Artificial Intelligence and Machine Learning in Drug Discovery for this Compound Class

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery, and the 1H-pyrrolo[3,2-b]pyridine class of compounds is poised to benefit significantly from these technologies. ijprajournal.com AI and ML algorithms can analyze vast datasets to identify novel drug targets, predict the biological activity of new molecules, and optimize their pharmacokinetic properties, thereby accelerating the entire drug development pipeline. nih.govresearchgate.net

For a scaffold like 1H-pyrrolo[3,2-b]pyridine, AI can be employed to perform large-scale virtual screening of virtual compound libraries. By training ML models on existing structure-activity relationship (SAR) data, researchers can predict the potency and selectivity of novel, un-synthesized derivatives. This allows for the prioritization of compounds with the highest probability of success, saving considerable time and resources in the lab. nih.gov

Advancements in Synthetic Methods for Structural Complexity

The therapeutic potential of the 1H-pyrrolo[3,2-b]pyridine scaffold can only be fully realized through the development of efficient and versatile synthetic methodologies. Modern organic synthesis focuses on creating complex molecular architectures with high precision and in a sustainable manner. Recent advancements are enabling chemists to access a wider chemical space of 1H-pyrrolo[3,2-b]pyridine derivatives.

One key area of advancement is in cross-coupling reactions. For example, the Suzuki cross-coupling reaction has been effectively used to synthesize a series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines. nih.govsemanticscholar.org This method allows for the direct formation of carbon-carbon bonds, enabling the introduction of diverse aryl groups onto the pyridine (B92270) ring of the scaffold, a crucial step in building libraries of compounds for biological screening. nih.govsemanticscholar.org

Furthermore, innovative mechanochemical methods are emerging as a powerful tool for late-stage functionalization. A recently developed mechanochemical nickel-catalyzed protocol allows for the deuteration of heteroaromatic systems, including 1H-pyrrolo[2,3-b]pyridine. acs.org This technique, which uses mechanical force to drive chemical reactions, is often milder and more efficient than traditional solution-phase chemistry. The ability to selectively introduce deuterium (B1214612) can be used to modulate the metabolic stability of drug candidates, a key consideration in preclinical development. acs.org These advanced synthetic strategies are critical for generating the structurally complex and diverse molecules needed to probe new biological targets and optimize drug properties.

Translation of Preclinical Findings to Clinical Development

The ultimate goal of medicinal chemistry research is the translation of promising preclinical findings into clinically effective therapies. For compounds based on the 1H-pyrrolo[3,2-b]pyridine scaffold, this involves a rigorous and multifaceted evaluation process designed to de-risk the transition to human trials.

A critical step is the demonstration of in vivo efficacy and target engagement. For example, a 1H-pyrrolo[3,2-b]pyridine-based ACC1 inhibitor was shown to reduce its target substrate, malonyl-CoA, in tumors in a mouse model, providing direct evidence of its mechanism of action in a living system. nih.gov Similarly, for a series of GluN2B modulators, in vivo receptor occupancy studies were conducted in rats to confirm that the compounds reached their intended target in the brain at therapeutic concentrations. acs.org One compound demonstrated an ED₅₀ of 2.0 mg/kg for receptor occupancy. acs.org A CDK8 inhibitor based on the 1H-pyrrolo[2,3-b]pyridine scaffold significantly inhibited tumor growth in colorectal cancer xenografts and showed good bioavailability (F = 39.8%) with low toxicity. acs.org

In addition to efficacy, a thorough assessment of the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties is essential. Preclinical studies evaluate factors such as metabolic stability in human and mouse liver microsomes and permeability. mdpi.com For instance, a series of pyrrolo[3,2-c]pyridine derivatives targeting FMS kinase underwent testing against bone marrow-derived macrophages (BMDM) to confirm their cellular activity, with the lead compound showing an IC₅₀ of 84 nM. nih.gov These comprehensive preclinical data packages are vital for establishing a compound's potential for success and are a prerequisite for advancing to clinical development.

Table 2: Preclinical Data for Selected 1H-Pyrrolopyridine Derivatives

Compound Class Preclinical Test Result Reference
1H-Pyrrolo[3,2-b]pyridine ACC1 Inhibitor In vivo Pharmacodynamics Significantly reduced malonyl-CoA in HCT-116 xenograft tumors nih.gov
1H-Pyrrolo[3,2-b]pyridine GluN2B Modulator In vivo Receptor Occupancy (Rat) >75% occupancy at 10 mg/kg oral dose; ED₅₀ of 2.0 mg/kg for compound 9 acs.org
1H-Pyrrolo[2,3-b]pyridine CDK8 Inhibitor In vivo Efficacy & Pharmacokinetics Significantly inhibited tumor growth in CRC xenografts; Bioavailability (F) = 39.8% acs.org
1H-Pyrrolo[3,2-c]pyridine FMS Kinase Inhibitor Cellular Assay (BMDM) IC₅₀ = 84 nM nih.gov

Q & A

Q. Advanced

  • Molecular docking : Simulations using AutoDock Vina or Schrödinger Suite model interactions with enzymes (e.g., tubulin or kinases) .
  • DFT calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and regioselectivity .
  • MD simulations : Track stability of ligand-protein complexes over 100+ ns to validate binding modes .

How can structure-activity relationship (SAR) studies enhance the compound's bioactivity?

Q. Advanced

  • Substituent modification : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) at the 2-position to boost anticancer potency .
  • Heterocycle fusion : Fusing pyrimidine rings (e.g., pyrrolo[3,2-d]pyrimidine) improves DNA intercalation .
  • Prodrug design : Mask the ketone group with ester prodrugs to enhance bioavailability .

What methodologies address regioselectivity challenges in substitution reactions?

Q. Advanced

  • Directing groups : Use -NH₂ or -OMe substituents to guide electrophilic substitution to specific pyrrole positions .
  • Microwave-assisted synthesis : Enhances regioselectivity in SNAr reactions by reducing side pathways .
  • Protecting strategies : Temporarily block reactive sites (e.g., ketone protection with acetals) during functionalization .

What are the challenges in evaluating in vivo efficacy, and how are they mitigated?

Q. Advanced

  • Pharmacokinetics : Poor solubility is addressed via nanoformulation (e.g., liposomes) .
  • Metabolic stability : Deuterate labile C-H bonds to slow hepatic clearance .
  • Toxicity screening : Use zebrafish models for rapid hepatotoxicity assessment before rodent studies .

How do researchers validate synthetic intermediates using spectroscopic data?

Q. Basic

  • Comparative analysis : Match ¹H NMR shifts of intermediates (e.g., 2-chloro derivatives) to published spectra .
  • 2D NMR : COSY and HSQC confirm connectivity in complex intermediates like pyrrolo-pyridine fused systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.